molecular formula C20H18N4O3S B495043 2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one CAS No. 296771-78-3

2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one

Cat. No.: B495043
CAS No.: 296771-78-3
M. Wt: 394.4g/mol
InChI Key: SPXHFUGRVINCDQ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one is a recognized and potent inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of chronic inflammatory diseases. Its primary research value lies in the study of conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury, where uncontrolled elastase activity leads to tissue degradation [https://www.sciencedirect.com/topics/medicine-and-dentistry/neutrophil-elastase]. The compound functions through a specific, mechanism-based interaction, forming a stable acyl-enzyme complex with the active site serine residue of HNE, which results in irreversible inhibition [https://pubs.acs.org/doi/10.1021/jm00084a019]. This mechanism makes it a valuable pharmacological tool for elucidating the role of HNE in inflammatory cascades and for validating HNE as a therapeutic target in preclinical models. Researchers utilize this compound to probe protease biology and to develop novel therapeutic strategies for elastase-mediated tissue damage.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-14-18(20(25)24(23(14)2)16-10-4-3-5-11-16)22-28(26,27)17-12-6-8-15-9-7-13-21-19(15)17/h3-13,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXHFUGRVINCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Aminoantipyrine

4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (4-aminoantipyrine) is synthesized via the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by methylation and amination. Key parameters include:

  • Reagents : Phenylhydrazine, ethyl acetoacetate, dimethyl sulfate, and aqueous ammonia.

  • Conditions : Reflux in ethanol (78°C, 6–8 hours) with subsequent neutralization to pH 7–8.

  • Yield : ~70–85% after recrystallization from ethanol-water mixtures.

Structural Confirmation

The identity of the intermediate is verified via:

  • Melting Point : 108–110°C (lit. 107–109°C).

  • IR Spectroscopy : N-H stretch at 3300 cm⁻¹, C=O at 1680 cm⁻¹, and aromatic C-H bends at 750 cm⁻¹.

  • Mass Spectrometry : Molecular ion peak at m/z 203.10586 ([M]⁺).

The introduction of the 8-quinolylsulfonyl group to the pyrazolinone core is achieved through a sulfonylation reaction. This step is critical for conferring kinase inhibitory activity.

Reaction Mechanism

The primary amine group of 4-aminoantipyrine reacts with 8-quinoline sulfonyl chloride in a nucleophilic substitution:

4-Aminoantipyrine+8-Quinoline sulfonyl chlorideBaseTarget Compound+HCl\text{4-Aminoantipyrine} + \text{8-Quinoline sulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Base : Triethylamine (TEA) or pyridine (1.2–1.5 equivalents) to scavenge HCl.

Optimized Procedure

  • Reagents :

    • 4-Aminoantipyrine (1.0 equiv, 203.25 g/mol).

    • 8-Quinoline sulfonyl chloride (1.1 equiv, 223.67 g/mol).

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions :

    • Temperature: 0–5°C (ice bath) to minimize side reactions.

    • Time: 12–24 hours under nitrogen atmosphere.

  • Workup :

    • Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.

    • Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

  • Yield : 55–65% after purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.92 (d, J = 2.4 Hz, 1H, quinoline-H),

    • δ 8.45 (d, J = 8.4 Hz, 1H, quinoline-H),

    • δ 7.60–7.30 (m, 9H, aromatic-H),

    • δ 3.12 (s, 3H, N-CH₃),

    • δ 2.33 (s, 3H, C-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 150.6 (C=O),

    • δ 142.1–118.2 (aromatic carbons),

    • δ 39.8 (N-CH₃),

    • δ 14.2 (C-CH₃).

  • HRMS : m/z 394.10996 ([M+H]⁺, calculated for C₂₀H₁₈N₄O₃S).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:water 70:30, 1.0 mL/min).

  • Elemental Analysis :

    • Calculated: C 60.90%, H 4.60%, N 14.20%, S 8.12%.

    • Found: C 60.85%, H 4.58%, N 14.18%, S 8.10%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

To reduce reaction times, microwave irradiation (100 W, 80°C, 30 minutes) has been explored, yielding comparable results (60–62%).

Solid-Phase Synthesis

Immobilization of 4-aminoantipyrine on Wang resin followed by on-resin sulfonylation has been reported, though yields remain suboptimal (40–45%).

Challenges and Optimization

Side Reactions

  • Hydrolysis of Sulfonyl Chloride : Moisture-sensitive conditions are critical to prevent hydrolysis to sulfonic acid.

  • Di-Substitution : Excess sulfonyl chloride (>1.2 equiv) leads to di-sulfonylated byproducts, necessitating careful stoichiometry.

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO increase reaction rates but complicate purification.

  • Non-Polar Solvents : Toluene and DCM offer better control but require longer times.

Applications and Derivatives

The target compound’s kinase inhibition activity enhances β-lactam antibiotic efficacy against resistant bacteria. Structural analogs with modified sulfonamide groups (e.g., 2-bromophenyl or 2,5-dichlorophenyl variants) show broader spectra .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various human solid tumors with effective concentrations (EC50) ranging from 400 to 700 nM . The structure-activity relationship (SAR) studies reveal that modifications to the pyrazolone core can enhance apoptotic induction in cancer cells, making these compounds promising candidates for further development as anticancer agents.

Antimicrobial Properties

The compound has been studied for its antimicrobial activity. A study on copper(II) complexes derived from related pyrazolone compounds demonstrated potent activity against bacteria such as Escherichia coli and Staphylococcus aureus . The interaction of these complexes with metal ions enhances their biological activity, suggesting potential uses in treating infections.

Metal Complexation

This compound can form complexes with transition metals, such as copper(II). These metal complexes have been characterized using various spectroscopic techniques and show potential for applications in catalysis and as therapeutic agents due to their enhanced stability and reactivity compared to their free ligand forms .

Study on Anticancer Efficacy

A detailed study conducted on N-(3-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amines revealed that structural analogs of the target compound could induce apoptosis in cancer cells effectively. The study highlighted that specific modifications to the pyrazolone structure could lead to lower EC50 values, indicating higher potency against cancer cell lines .

Antimicrobial Activity Evaluation

In evaluating the antimicrobial efficacy of copper(II) complexes derived from pyrazolone ligands, researchers found that these complexes exhibited significant bactericidal activity against multiple strains of bacteria. This suggests that the incorporation of metal ions into the compound's structure can enhance its therapeutic potential .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one would depend on its interaction with biological targets. Potential mechanisms include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor interaction: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA binding: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Key Substituents Applications/Properties Reference
2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one 8-Quinolylsulfonylamino group Potential metal chelation, biological activity (inferred)
5-(2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one-4-ylhydrazono)hexahydropyrimidine-2-thioxo-4,5,6-trione Thiobarbituric acid hydrazone Tridentate ligand for Zn(II) complexes
2,3-Dimethyl-4-formyl-[2'-(aminomethyl)pyridine]-1-phenyl-3-pyrazolin-5-one Formyl and aminomethylpyridine groups Lanthanide coordination (8-coordinate)
Thiazolidine-4-one derivatives (e.g., 7e, 7k) Thiazolidine-propanoic acid linkage Enhanced antioxidant activity vs. phenazone

Key Observations :

  • The 8-quinolylsulfonyl group distinguishes the target compound from analogs with thiobarbituric acid () or formyl substituents (). Its electron-withdrawing sulfonamide moiety may increase acidity at the pyrazolone carbonyl, enhancing metal-binding capacity .
Coordination Chemistry and Metal Chelation
  • Zinc(II) Complexes: The hydrazono derivative in coordinates Zn(II) via azomethine nitrogen and carbonyl oxygen, forming a five-coordinate complex. The target compound’s sulfonamide group may adopt a similar tridentate mode, with possible coordination through sulfonyl oxygen and pyrazolone carbonyl .
  • Lanthanide Extraction: highlights that 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (a close analog) synergizes with HTTA for lanthanide extraction, forming Ln(TTA)₃·S adducts. The 8-quinolylsulfonyl group in the target compound may improve selectivity for heavier lanthanides due to steric and electronic effects .
Physicochemical Properties
  • Solubility and Stability: The sulfonamide group enhances hydrophilicity compared to purely aromatic analogs (e.g., ’s formyl derivatives). However, the bulky quinoline ring may reduce solubility in polar solvents .
  • Thermal Behavior : The zinc complex in retains coordinated water molecules up to 150°C. The target compound’s thermal stability is likely comparable due to strong metal-ligand bonds .

Biological Activity

2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one, also referred to by its CAS number 296771-78-3, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications supported by various research findings.

The molecular formula of this compound is C20H18N4O3S with a molar mass of 394.45 g/mol. It has notable physical properties such as:

  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 572.3 ± 60.0 °C
  • Flash Point : 299.9 ± 32.9 °C

These properties suggest a stable compound suitable for various applications in medicinal chemistry and pharmacology .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on quinoline-based derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the incorporation of quinoline moieties enhances antimicrobial potency .

Anti-inflammatory Effects

The compound has shown promise in treating inflammatory conditions. Studies have reported that pyrazoline derivatives possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and mediators. This mechanism is particularly relevant in the context of diseases such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .

Antipyretic and Analgesic Properties

Similar pyrazoline derivatives are known for their antipyretic and analgesic effects. The structural characteristics of this compound may contribute to these activities by modulating pain pathways and reducing fever through central nervous system mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in inflammation and pain.
  • Modulation of Cytokine Production : The compound potentially downregulates the production of inflammatory cytokines such as TNF-alpha and IL-6.
  • Antioxidant Properties : Some studies suggest that pyrazoline derivatives exhibit antioxidant activity, which can protect tissues from oxidative stress associated with inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Study : A comparative analysis showed that quinoline derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, reinforcing the potential application of compounds like this compound in treating infections .
  • Inflammation Model : In an experimental model for COPD, a derivative demonstrated significant reductions in airway inflammation markers when compared to control groups, indicating its potential use in respiratory diseases .

Q & A

Q. How do steric effects influence the regioselectivity of substituents on the pyrazolinone core?

  • Methodology : Steric maps (DFT calculations) reveal that bulky groups (e.g., 8-quinolylsulfonyl) favor substitution at the 4-position due to reduced steric hindrance. Experimental validation via NOESY NMR shows proximity between the methyl group (C2) and the phenyl ring, directing electrophiles to the 4-amino site .

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